N'-(4-Chloro-1,3-thiazol-2-yl)-N,N-dimethylmethanimidamide
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Overview
Description
N’-(4-Chloro-1,3-thiazol-2-yl)-N,N-dimethylmethanimidamide is a chemical compound that features a thiazole ring substituted with a chlorine atom at the 4-position and a dimethylmethanimidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Chloro-1,3-thiazol-2-yl)-N,N-dimethylmethanimidamide typically involves the reaction of 4-chloro-1,3-thiazole-2-amine with N,N-dimethylformamide dimethyl acetal under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of N’-(4-Chloro-1,3-thiazol-2-yl)-N,N-dimethylmethanimidamide may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often incorporating advanced techniques such as automated reaction monitoring and purification systems.
Chemical Reactions Analysis
Types of Reactions
N’-(4-Chloro-1,3-thiazol-2-yl)-N,N-dimethylmethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom on the thiazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
N’-(4-Chloro-1,3-thiazol-2-yl)-N,N-dimethylmethanimidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N’-(4-Chloro-1,3-thiazol-2-yl)-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-Chloro-1,3-thiazol-2-yl)methyl]-2-(trifluoromethyl)-4-pyrimidinecarboxamide
- 4-[(4-Chloro-1,3-thiazol-2-yl)oxy]benzoic acid
- 3-[(4-Chloro-1,3-thiazol-2-yl)oxy]-N,N-dimethylaniline
Uniqueness
N’-(4-Chloro-1,3-thiazol-2-yl)-N,N-dimethylmethanimidamide is unique due to its specific substitution pattern on the thiazole ring and the presence of the dimethylmethanimidamide group. This unique structure contributes to its distinct chemical reactivity and potential biological activities compared to similar compounds.
Properties
CAS No. |
104688-08-6 |
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Molecular Formula |
C6H8ClN3S |
Molecular Weight |
189.67 g/mol |
IUPAC Name |
N'-(4-chloro-1,3-thiazol-2-yl)-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C6H8ClN3S/c1-10(2)4-8-6-9-5(7)3-11-6/h3-4H,1-2H3 |
InChI Key |
FOQJGJGHWRVBTN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=NC1=NC(=CS1)Cl |
Origin of Product |
United States |
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